molecular formula C10H9FN2O3 B1444198 5-(3-Fluoro-4-methoxyphenyl)imidazolidine-2,4-dione CAS No. 1494603-44-9

5-(3-Fluoro-4-methoxyphenyl)imidazolidine-2,4-dione

Cat. No.: B1444198
CAS No.: 1494603-44-9
M. Wt: 224.19 g/mol
InChI Key: QISSMIRHADVASM-UHFFFAOYSA-N
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Description

5-(3-Fluoro-4-methoxyphenyl)imidazolidine-2,4-dione is a chemical compound with the molecular formula C10H9FN2O3 It is a derivative of imidazolidine-2,4-dione, featuring a fluorine and methoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-fluoro-4-methoxyphenyl)imidazolidine-2,4-dione typically involves the reaction of 3-fluoro-4-methoxyaniline with glyoxal in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the imidazolidine-2,4-dione ring. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol, with the addition of an acid catalyst like hydrochloric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to optimize yield and purity. These methods allow for better control over reaction parameters and can be scaled up efficiently. The use of automated systems and advanced analytical techniques ensures consistent quality and reduces the risk of impurities.

Chemical Reactions Analysis

Types of Reactions

5-(3-Fluoro-4-methoxyphenyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its pharmacological properties.

    Substitution: The fluorine and methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine derivatives with additional oxygen-containing functional groups, while reduction can produce simpler imidazolidine compounds.

Scientific Research Applications

5-(3-Fluoro-4-methoxyphenyl)imidazolidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3-fluoro-4-methoxyphenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may influence cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    5-(3-Fluoro-4-methylphenyl)imidazolidine-2,4-dione: Similar structure but with a methyl group instead of a methoxy group.

    2,4-Thiazolidinedione, 5-(4-methoxyphenyl)methylene-: Contains a thiazolidine ring instead of an imidazolidine ring.

    5-Methyl-5-[4-(4-oxo-3H-quinazolin-2-yl)phenyl]imidazolidine-2,4-dione: A more complex derivative with additional functional groups.

Uniqueness

5-(3-Fluoro-4-methoxyphenyl)imidazolidine-2,4-dione is unique due to the presence of both fluorine and methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s stability, solubility, and potential interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

5-(3-fluoro-4-methoxyphenyl)imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O3/c1-16-7-3-2-5(4-6(7)11)8-9(14)13-10(15)12-8/h2-4,8H,1H3,(H2,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QISSMIRHADVASM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2C(=O)NC(=O)N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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